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Compound of Interest

Compound Name: 1-Cyclopropyl-ethanone oxime

Cat. No.: B1310792 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for validating the chemical structure of 1-
Cyclopropyl-ethanone oxime using Nuclear Magnetic Resonance (NMR) spectroscopy. Due

to the limited availability of published experimental NMR data for 1-Cyclopropyl-ethanone
oxime, this guide presents a predicted ¹H and ¹³C NMR dataset based on established

spectroscopic principles and compares it with experimental data for structurally related

alternatives, Acetone oxime and Cyclopentanone oxime.

Structural Comparison
1-Cyclopropyl-ethanone oxime, with the chemical formula C₅H₉NO, is a ketoxime featuring a

cyclopropyl group and a methyl group attached to a carbon-nitrogen double bond.[1] Its

structure is comparable to simpler oximes like Acetone oxime and the cyclic analog,

Cyclopentanone oxime.

Comparative NMR Data Analysis
The structural features of these molecules give rise to distinct NMR spectra. The following

tables summarize the predicted ¹H and ¹³C NMR data for 1-Cyclopropyl-ethanone oxime and

the experimental data for Acetone oxime and Cyclopentanone oxime.

Table 1: ¹H NMR Spectral Data Comparison
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Compound Proton Assignment
Predicted/Experime
ntal Chemical Shift
(δ, ppm)

Multiplicity

1-Cyclopropyl-

ethanone oxime
-OH ~8.0-10.0 Singlet (broad)

-CH (cyclopropyl) ~1.0-1.5 Multiplet

-CH₂ (cyclopropyl) ~0.5-1.0 Multiplet

-CH₃ ~1.8-2.0 Singlet

Acetone oxime -OH ~8.7 Singlet (broad)

-CH₃ 1.88 Singlet

Cyclopentanone

oxime
-OH ~10.18 Singlet (broad)

α-CH₂ ~2.2-2.4 Multiplet

β-CH₂ ~1.6-1.8 Multiplet

Table 2: ¹³C NMR Spectral Data Comparison
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Compound Carbon Assignment
Predicted/Experimental
Chemical Shift (δ, ppm)

1-Cyclopropyl-ethanone oxime C=N ~155-165

-CH (cyclopropyl) ~15-25

-CH₂ (cyclopropyl) ~5-15

-CH₃ ~10-20

Acetone oxime C=N 151.2

-CH₃ 19.8, 22.1

Cyclopentanone oxime C=N ~164.1

α-CH₂ ~30.5

β-CH₂ ~24.6, 25.2

Logical Workflow for Structure Validation
The process of validating the structure of 1-Cyclopropyl-ethanone oxime using NMR

spectroscopy follows a logical progression.
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Workflow for NMR Structure Validation

Sample Preparation

NMR Data Acquisition

Spectral Analysis

Structure Confirmation

Dissolve sample in deuterated solvent (e.g., CDCl3, DMSO-d6)

Acquire ¹H NMR Spectrum Acquire ¹³C NMR Spectrum

Acquire 2D NMR Spectra (COSY, HSQC)

Analyze ¹H NMR:
- Chemical Shift

- Integration
- Multiplicity

Analyze ¹³C NMR:
- Chemical Shift

- Number of Signals

Correlate ¹H and ¹³C signals using 2D NMR

Compare experimental data with predicted values and reference compounds

Confirm Structure of 1-Cyclopropyl-ethanone oxime

Click to download full resolution via product page

Caption: A flowchart illustrating the key steps in validating a chemical structure using NMR

spectroscopy.

Experimental Protocols
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A standard protocol for acquiring NMR spectra for a small organic molecule like 1-
Cyclopropyl-ethanone oxime is as follows:

1. Sample Preparation:

Weigh approximately 5-10 mg of the purified compound.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d,

CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube.

Ensure the sample is fully dissolved to achieve a homogeneous solution. A small amount of

a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift

calibration (δ = 0.00 ppm).

2. NMR Data Acquisition:

The NMR spectra are typically recorded on a spectrometer operating at a proton frequency

of 300 MHz or higher.

¹H NMR Spectroscopy:

A standard single-pulse experiment is used.

Key parameters to set include the spectral width, acquisition time, relaxation delay, and

number of scans.

For a typical small molecule, 8 to 16 scans are usually sufficient to obtain a good signal-to-

noise ratio.

¹³C NMR Spectroscopy:

A proton-decoupled experiment is commonly used to simplify the spectrum to single lines

for each unique carbon atom.

Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a

larger number of scans (e.g., 128 or more) and a longer relaxation delay are often

required.
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3. Data Processing and Analysis:

The raw data (Free Induction Decay, FID) is Fourier transformed to generate the frequency-

domain NMR spectrum.

The spectrum is then phased and baseline corrected.

Chemical shifts (δ) are referenced to the residual solvent peak or the internal standard

(TMS).

For ¹H NMR spectra, the signals are integrated to determine the relative ratios of protons,

and the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J) are analyzed to

deduce proton-proton connectivities.

For ¹³C NMR spectra, the chemical shifts of the carbon signals provide information about the

electronic environment of each carbon atom.

By following this workflow and comparing the acquired experimental data with the predicted

values and the data from known analogs, researchers can confidently validate the structure of

1-Cyclopropyl-ethanone oxime.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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